3-(dimethylsulfamoyl)benzoic Acid
Overview
Description
3-(dimethylsulfamoyl)benzoic Acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(Dimethylsulfamoyl)benzoic acid, also known as 4-chloro-3-(dimethylsulfamoyl)benzoic acid , has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that are being explored for various therapeutic applications, including their roles in enzyme inhibition and neurodevelopmental disorders.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a dimethylsulfamoyl group attached. Its molecular formula is C_9H_{10}ClN_0_4S, and it is characterized by the presence of both chlorine and dimethylsulfamoyl substituents, which influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which can modulate their activity and influence various biological pathways. For instance, studies have shown that this compound acts as a selective inhibitor of the NKCC1 (Na-K-2Cl cotransporter) in neuronal contexts, which is crucial for maintaining chloride homeostasis in neurons. This inhibition can lead to therapeutic effects in conditions like Down syndrome and autism spectrum disorders, where chloride dysregulation is observed .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, it has been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are vital for protein degradation and cellular homeostasis . The compound's ability to activate cathepsins B and L further supports its role in promoting proteostasis, especially under conditions of cellular stress or aging .
In Vivo Studies
In vivo studies have highlighted the compound's efficacy in mouse models. Specifically, it has been reported to improve behavioral outcomes in models of Down syndrome by correcting chloride ion imbalances through NKCC1 inhibition . This suggests a potential for clinical applications in treating neurodevelopmental disorders characterized by similar pathophysiological mechanisms.
Case Studies
- Neurodevelopmental Disorders : A study involving mouse models of Down syndrome demonstrated that treatment with this compound led to significant improvements in behavioral assays, indicating its potential as a therapeutic agent .
- Protein Degradation Pathways : Research on benzoic acid derivatives has shown that compounds similar to this compound can enhance proteasomal activity, suggesting applications in age-related diseases where protein aggregation is a concern .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into how modifications affect biological activity.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Chloro-3-sulfamoylbenzoic acid | Contains sulfamoyl group | Moderate enzyme inhibition |
4-Bromo-3-(dimethylsulfamoyl)benzoic acid | Bromine instead of chlorine | Altered reactivity; reduced potency |
4-Nitro-3-(dimethylsulfamoyl)benzoic acid | Nitro group addition | Potentially different biological profile |
This table illustrates how variations in functional groups can significantly impact the biological properties of benzoic acid derivatives.
Properties
IUPAC Name |
3-(dimethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUAOEFMKIYOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407259 | |
Record name | 3-(Dimethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7326-73-0 | |
Record name | 3-(Dimethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-dimethylsulfamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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